Cas no 16136-52-0 (1H-indole-4-carbonitrile)

1H-indole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Cyanoindole
- 4-Indolecarbonitrile
- 1H-INDOL-4-YLAMINE
- 1H-Indole-4-carbonitrile
- 4-AMINO-1H-INDOLE
- 4-cyano-indole
- Indol-4-carbonitril
- INDOLE-4-AMINE
- Indole-4-carbonitrile
- Indole-4-carbonitrile(6CI,8CI)
- DTXSID80396837
- CEUFGDDOMXCXFW-UHFFFAOYSA-
- 4-Cyano indole
- SCHEMBL403956
- SY006074
- InChI=1/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H
- MFCD00152045
- BCP27457
- NCGC00340320-01
- C-8800
- 16136-52-0
- FT-0618755
- CS-W007669
- NS00015321
- AKOS000321197
- AC-7408
- Z1203162661
- EN300-116586
- PS-5557
- C2083
- PD020357
- HY-W007669
- 4-Cyanoindole, 97%
- AM20050292
- F8880-2243
- A929606
- Q-102573
- CEUFGDDOMXCXFW-UHFFFAOYSA-N
- AB01332896-02
- AB04035
- STK501410
- DB-043490
- BBL012485
- ALBB-004773
- 1H-indole-4-carbonitrile
-
- MDL: MFCD00152045
- インチ: InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H
- InChIKey: CEUFGDDOMXCXFW-UHFFFAOYSA-N
- ほほえんだ: C1=C[NH]C2=CC=CC(=C12)C#N
計算された属性
- せいみつぶんしりょう: 142.05300
- どういたいしつりょう: 142.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 39.6A^2
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.2400
- ゆうかいてん: 118.0 and le 123.0 deg-C
- ふってん: 350°C at 760 mmHg
- フラッシュポイント: 121.9℃
- 屈折率: 1.674
- すいようせい: Soluble in water.
- PSA: 39.58000
- LogP: 2.03958
1H-indole-4-carbonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302,H315,H317,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41-43
- セキュリティの説明: S26-S36/37/39
- 福カードFコード:8-10-34
-
危険物標識:
- 危険レベル:6.1
- リスク用語:R22; R37/38; R41; R43
- セキュリティ用語:S26;S36/37/39
- 包装グループ:III
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
1H-indole-4-carbonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-indole-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014103-100g |
1H-indole-4-carbonitrile |
16136-52-0 | 97% | 100g |
¥752 | 2024-05-25 | |
Enamine | EN300-116586-10.0g |
1H-indole-4-carbonitrile |
16136-52-0 | 95% | 10.0g |
$48.0 | 2023-07-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68978-10g |
4-Cyanoindole |
16136-52-0 | 98% | 10g |
¥6531.00 | 2022-04-26 | |
Enamine | EN300-116586-1.0g |
1H-indole-4-carbonitrile |
16136-52-0 | 95% | 1.0g |
$26.0 | 2023-07-07 | |
Enamine | EN300-116586-100.0g |
1H-indole-4-carbonitrile |
16136-52-0 | 95% | 100.0g |
$216.0 | 2023-07-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022877-10g |
4-Cyanoindole |
16136-52-0 | 98% | 10g |
¥130 | 2023-04-15 | |
Enamine | EN300-116586-0.1g |
1H-indole-4-carbonitrile |
16136-52-0 | 95% | 0.1g |
$19.0 | 2023-07-07 | |
Ambeed | A208930-10g |
4-Cyanoindole |
16136-52-0 | 97% | 10g |
$15.0 | 2024-04-23 | |
Ambeed | A208930-25g |
4-Cyanoindole |
16136-52-0 | 97% | 25g |
$36.0 | 2024-04-23 | |
Chemenu | CM103233-500g |
4-Cyanoindole |
16136-52-0 | 95% | 500g |
$*** | 2023-03-30 |
1H-indole-4-carbonitrile 関連文献
-
Cuiping Wang,Zhiqiang Zhang,Kui Liu,Jingbo Yan,Tiexin Zhang,Gonghao Lu,Qingtao Meng,Haijun Chi,Chunying Duan Org. Biomol. Chem. 2017 15 6185
-
Ismail A. Ahmed,Jeffrey M. Rodgers,Christina Eng,Thomas Troxler,Feng Gai Phys. Chem. Chem. Phys. 2019 21 12843
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Kui Zhang,Ismail A. Ahmed,Huong T. Kratochvil,William F. DeGrado,Feng Gai,Hyunil Jo Chem. Commun. 2019 55 5095
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Jacob M. Sawyer,Kellan T. Passow,Daniel A. Harki RSC Adv. 2023 13 16369
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Jeffrey M. Rodgers,Rachel M. Abaskharon,Bei Ding,Jianxin Chen,Wenkai Zhang,Feng Gai Phys. Chem. Chem. Phys. 2017 19 16144
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Subhendu Maity,Ashis Kundu,Animesh Pramanik RSC Adv. 2015 5 52852
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Marie-Luise Hebestreit,Michael Schneider,Hilda Lartian,Vivienne Betz,Michael Heinrich,Mirko Lindic,Myong Yong Choi,Michael Schmitt Phys. Chem. Chem. Phys. 2019 21 14766
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Stephany Zárate-Roldán,M. Concepción Gimeno,Raquel P. Herrera Green Chem. 2023 25 5601
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Vanesa Fernández-Moreira,Cynthia Val-Campillo,Isaura Ospino,Raquel P. Herrera,Isabel Marzo,Antonio Laguna,M. Concepción Gimeno Dalton Trans. 2019 48 3098
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R. F. C. Brown,R. J. Smith J. Chem. Soc. D 1969 795a
1H-indole-4-carbonitrileに関する追加情報
1H-indole-4-carbonitrile (CAS No. 16136-52-0): A Comprehensive Overview
1H-indole-4-carbonitrile, a heterocyclic compound with the CAS registry number 16136-52-0, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of a nitrile group (-CN) at the 4-position of the indole ring imparts unique electronic and structural properties to this molecule, making it a versatile building block in chemical synthesis.
The synthesis of 1H-indole-4-carbonitrile has been extensively studied, with various methodologies reported in the literature. One common approach involves the condensation of o-amino phenylacetonitrile with aldehydes or ketones under appropriate conditions. This reaction typically proceeds through a nucleophilic attack mechanism, facilitated by the electron-rich nitrogen atom in the indole system. Recent advancements in catalytic systems and green chemistry have further optimized these synthetic routes, reducing environmental impact and improving yield.
1H-indole-4-carbonitrile exhibits interesting electronic properties due to the conjugation between the indole ring and the nitrile group. The nitrile moiety acts as an electron-withdrawing group, which can influence the reactivity of the molecule in various chemical transformations. This property has made 1H-indole-4-carbonitrile a valuable substrate for further functionalization, such as nucleophilic addition, cycloaddition reactions, and cross-coupling reactions. These reactions are pivotal in drug discovery and materials synthesis.
In recent years, 1H-indole-4-carbonitrile has been explored as a potential lead compound in drug development. Its structural similarity to known bioactive molecules makes it an attractive candidate for studying interactions with biological targets such as enzymes and receptors. For instance, researchers have investigated its potential as an inhibitor of kinase enzymes, which are implicated in various diseases including cancer and inflammatory disorders. Preliminary studies have shown promising results, highlighting its potential for further optimization into therapeutic agents.
Beyond pharmacology, 1H-indole-4-carbonitrile has found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for catalysis and sensing applications. For example, metalloporphyrins derived from indole derivatives have been employed as catalysts in organic synthesis due to their high stability and selectivity.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1H-indole-4-carbonitrile. Quantum mechanical calculations have revealed that the nitrile group significantly alters the electron density distribution across the molecule, enhancing its reactivity towards electrophilic species. These findings have been corroborated by experimental studies, which have demonstrated improved yields in reactions involving this compound.
In conclusion, 1H-indole-4-carbonitrile (CAS No. 16136-52-0) stands out as a versatile and multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its unique structural features and electronic properties continue to inspire innovative research directions, underscoring its importance as a key player in modern chemistry.
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